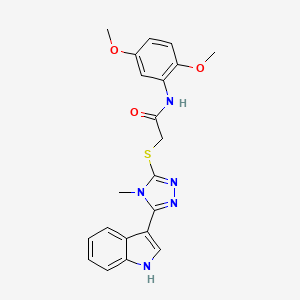

2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide

Description

This compound features a 1,2,4-triazole core substituted with a 4-methyl group, a thioether-linked acetamide moiety, and an indol-3-yl aromatic system. Such structural attributes suggest applications in medicinal chemistry, particularly in targeting enzymes or receptors influenced by heterocyclic and aromatic systems (e.g., kinases or serotonin receptors) .

Properties

IUPAC Name |

N-(2,5-dimethoxyphenyl)-2-[[5-(1H-indol-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N5O3S/c1-26-20(15-11-22-16-7-5-4-6-14(15)16)24-25-21(26)30-12-19(27)23-17-10-13(28-2)8-9-18(17)29-3/h4-11,22H,12H2,1-3H3,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAWSGVKLXGHTGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=C1SCC(=O)NC2=C(C=CC(=C2)OC)OC)C3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the indole and triazole intermediates, followed by their coupling through a thioether linkage. The final step involves the acylation of the coupled product with 2,5-dimethoxyphenyl acetic acid.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the indole or triazole rings.

Reduction: Reduction reactions could target the carbonyl group in the acetamide moiety.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Antibacterial Activity

Research indicates that compounds with a triazole structure exhibit significant antibacterial properties. For instance:

- Studies have shown that derivatives with triazole rings are effective against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentrations (MICs) ranging from 0.25 to 2 μg/mL.

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| Triazole derivative 1 | 0.25 | MRSA |

| Triazole derivative 2 | 0.5 | E. coli |

| Triazole derivative 3 | 1.0 | Bacillus subtilis |

Antifungal Activity

The compound also demonstrates antifungal efficacy:

- It has been evaluated against Candida albicans , showing MIC values comparable to standard antifungal agents.

Anticancer Activity

The anticancer potential of the compound is supported by various studies:

- Triazole derivatives have been investigated for their ability to inhibit cancer cell proliferation. In vitro assays indicate that certain derivatives significantly reduce the viability of cancer cell lines.

Case Studies

Several case studies highlight the effectiveness of similar compounds:

- Antibacterial Study : A study demonstrated that a related triazole derivative exhibited potent activity against multidrug-resistant strains of bacteria.

- Antifungal Research : Another investigation found that a compound with a similar structure showed promising results in treating systemic fungal infections in animal models.

- Cancer Cell Line Testing : A series of experiments indicated that specific derivatives significantly inhibited the growth of various cancer cell lines, including breast and lung cancers.

Mechanism of Action

The mechanism of action of 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide would depend on its specific interactions with molecular targets. Typically, compounds with indole and triazole rings can interact with enzymes, receptors, or DNA, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Heterocyclic Core Variations

- 1,2,4-Triazole vs. 1,3,4-Oxadiazole/Thiadiazole: The target compound’s 1,2,4-triazole core differs from oxadiazole () and thiadiazole () analogs. Thiadiazoles, with sulfur atoms, offer distinct electronic properties and metabolic stability .

Substituent Effects

- Indol-3-yl vs. Naphthyl/Nitroaryl Groups: The indol-3-yl group in the target compound (shared with ) is biologically privileged, often associated with CNS activity. Nitroaryl groups (e.g., 6b-c in ) introduce electron-withdrawing effects, which may alter redox stability and reactivity .

- Dimethoxyphenyl vs.

Physicochemical Properties

- Lipophilicity (logP) : The target compound’s dimethoxyphenyl group balances lipophilicity, whereas naphthyl derivatives () exhibit higher logP, risking toxicity .

- Solubility : Thiadiazole-containing compounds () show poor solubility due to planar aromatic systems, while oxadiazoles () may improve it slightly via polar heteroatoms .

Biological Activity

The compound 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide is a novel derivative that incorporates both an indole and a triazole moiety, which are known for their diverse biological activities. This article reviews the biological activity of this compound based on existing literature, focusing on its antibacterial, anticancer, and antifungal properties.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

| Property | Details |

|---|---|

| Molecular Formula | C19H23N5O2S |

| Molecular Weight | 373.48 g/mol |

| IUPAC Name | This compound |

The presence of the indole and triazole moieties suggests potential interactions with biological targets, making it a candidate for pharmacological studies.

Antibacterial Activity

Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit significant antibacterial properties. For instance:

- Mechanism of Action : The triazole ring has been shown to inhibit the synthesis of ergosterol in fungal cell membranes and has similar effects on bacterial membranes.

- Activity Spectrum : The compound demonstrated activity against both Gram-positive and Gram-negative bacteria. In vitro studies have reported Minimum Inhibitory Concentrations (MICs) ranging from 0.25 to 2 μg/mL against strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of Related Triazole Compounds

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| Clinafloxacin-Triazole Hybrid | 0.25 - 2 | S. aureus, E. coli |

| Ciprofloxacin-Triazole Hybrid | 0.046 - 3.11 | MRSA, Pseudomonas aeruginosa |

| Indole-Triazole Derivative | < 2 | Various Gram-positive/negative bacteria |

Anticancer Activity

The indole structure is known for its anticancer properties due to its ability to interact with various cellular pathways:

- Cell Line Studies : The compound has shown promising results in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). IC50 values were reported in the micromolar range .

- Mechanistic Insights : The compound may induce apoptosis through the activation of caspase pathways or by inhibiting specific kinases involved in cell cycle regulation .

Antifungal Activity

The antifungal potential of triazoles is well-documented:

- Inhibition of Fungal Growth : Studies have indicated that derivatives similar to this compound can inhibit fungal growth by disrupting cell membrane integrity.

- Spectrum of Activity : Effective against common pathogens like Candida albicans with MIC values comparable to standard antifungal agents .

Case Studies and Research Findings

Several studies have highlighted the biological activity of related compounds:

- A study demonstrated that a series of triazole derivatives exhibited significant antibacterial activity against resistant strains of bacteria, supporting the hypothesis that modifications to the triazole structure can enhance efficacy .

- Another research article focused on the synthesis and evaluation of various indole-triazole hybrids, revealing their potential as dual-action agents against cancer and bacterial infections .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-((5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(2,5-dimethoxyphenyl)acetamide, and how can yield be optimized?

- Methodology : Multi-step synthesis typically involves coupling the indole-triazole core with thioacetamide derivatives. Key steps include:

- Nucleophilic substitution : Reacting 5-(1H-indol-3-yl)-4-methyl-4H-1,2,4-triazole-3-thiol with chloroacetamide intermediates under basic conditions (e.g., NaOH in DMF) .

- Optimization : Adjust reaction temperature (60–80°C) and solvent polarity (e.g., DMF vs. acetonitrile) to enhance reactivity. Monitor progress via TLC and purify via column chromatography .

- Catalysts : Use phase-transfer catalysts (e.g., TBAB) to improve thiolate ion formation in heterogeneous systems .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

- Methodology :

- NMR : Analyze - and -NMR to verify indole NH ( 10–12 ppm), triazole CH ( 8–9 ppm), and methoxy groups ( 3.7–3.9 ppm). Compare with computed spectra for validation .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (expected ~475–500 g/mol) and detects isotopic patterns for sulfur and chlorine .

- HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .

Q. What preliminary biological screening assays are suitable for this compound?

- Methodology :

- Antimicrobial Activity : Use microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Compare MIC values with standard drugs .

- Cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays. Include non-cancerous cells (e.g., HEK293) to assess selectivity .

- Enzyme Inhibition : Test against COX-2 or kinases using fluorometric assays. Triazole-thioacetamide motifs often target ATP-binding pockets .

Advanced Research Questions

Q. How can computational methods aid in understanding the structure-activity relationship (SAR) of this compound?

- Methodology :

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to identify reactive sites (e.g., sulfur atom, indole NH) and electrostatic potential maps for binding predictions .

- Molecular Docking : Simulate interactions with target proteins (e.g., EGFR, tubulin) using AutoDock Vina. Validate with MD simulations to assess binding stability .

- ADMET Prediction : Use SwissADME or pkCSM to predict bioavailability, BBB permeability, and metabolic pathways .

Q. How can contradictory biological activity data be resolved across studies?

- Methodology :

- Reproducibility Checks : Standardize assay conditions (e.g., cell passage number, serum concentration) to minimize variability .

- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may influence results .

- Orthogonal Assays : Confirm antifungal activity via both broth microdilution and agar diffusion methods to rule out false positives .

Q. What strategies improve the compound’s stability under physiological conditions?

- Methodology :

- pH Stability Studies : Incubate in buffers (pH 1–9) and monitor degradation via HPLC. Stabilize with cyclodextrin encapsulation if prone to acidic hydrolysis .

- Light Sensitivity : Conduct accelerated photodegradation tests (ICH Q1B guidelines). Use amber glassware for storage if UV-sensitive .

- Prodrug Design : Modify methoxy groups to ester prodrugs to enhance solubility and reduce first-pass metabolism .

Q. How can synthetic byproducts or isomers be identified and mitigated?

- Methodology :

- HPLC-MS/MS : Detect trace impurities (e.g., regioisomers from triazole ring substitution) using MRM transitions .

- Crystallography : Grow single crystals (via slow evaporation in DCM/hexane) and solve structures with SHELX to confirm regiochemistry .

- Reaction Monitoring : Use in-situ IR to track intermediate formation (e.g., thiolate anions at 2550 cm) and optimize reaction time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.